molecular formula C9H13NO3 B11168656 N-(1-methoxypropan-2-yl)furan-2-carboxamide

N-(1-methoxypropan-2-yl)furan-2-carboxamide

Cat. No.: B11168656
M. Wt: 183.20 g/mol
InChI Key: PLZSPXAPQAZMSQ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-methoxypropan-2-amine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis . The use of effective coupling reagents and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The compound’s furan ring structure allows it to interact with various biological pathways, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)furan-2-carboxamide is unique due to its specific structural features, such as the methoxypropan-2-yl group, which may confer distinct biological activities compared to other furan derivatives.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H13NO3/c1-7(6-12-2)10-9(11)8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H,10,11)

InChI Key

PLZSPXAPQAZMSQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=CC=CO1

Origin of Product

United States

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